molecular formula C15H17N3O4 B2870081 Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate CAS No. 174454-37-6

Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate

Cat. No.: B2870081
CAS No.: 174454-37-6
M. Wt: 303.318
InChI Key: YVPWZXBTLILNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group, a 4,6-dimethyl-2-pyridinyl group, an amino carbonyl group, a 5-methyl-3-isoxazolecarboxylate group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 303.318. Other physical and chemical properties such as melting point, boiling point, and density can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate has been utilized in the synthesis of diverse chemical compounds. For instance, it has been involved in reactions leading to the formation of various naphthyridine and pyridothiazine derivatives, showcasing its versatility in organic synthesis. Specifically, the compound has demonstrated its effectiveness in the creation of new heterocyclic systems, highlighting its potential in the development of novel therapeutic agents and materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005). Furthermore, the compound has been employed as a starting material in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been found to exhibit significant biological activities, such as antimicrobial properties (Ghaedi, Bardajee, & Mirshokrayi, 2015).

Structural and Molecular Studies

The compound has also been a subject of structural and molecular studies, where its crystal structure and chemical properties have been analyzed in detail. Such studies are crucial for understanding the molecular framework and reactivity of the compound, which can further aid in its application in various scientific research areas (Liu, Zhang, & Cai, 2012). These insights are invaluable for the design and development of new compounds with desired properties for specific applications.

Bioactive Compound Synthesis

Moreover, the compound serves as a precursor in the synthesis of bioactive compounds. Its utilization in the creation of compounds with fungicidal and plant growth regulation activities demonstrates its importance in agricultural chemistry and biochemistry. The ability to synthesize compounds with specific biological activities from this compound opens up possibilities for developing new agricultural chemicals that can enhance crop protection and yield (Minga, 2005).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle this compound with appropriate safety measures, as advised in its MSDS .

Properties

IUPAC Name

ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-5-21-15(20)13-12(10(4)22-18-13)14(19)17-11-7-8(2)6-9(3)16-11/h6-7H,5H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPWZXBTLILNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.